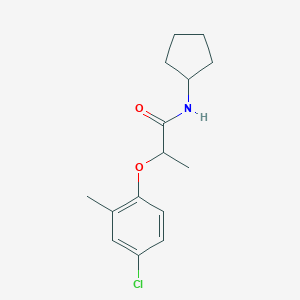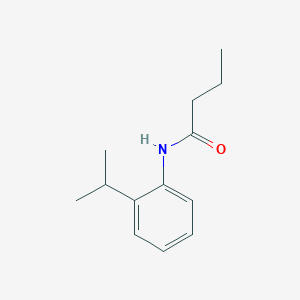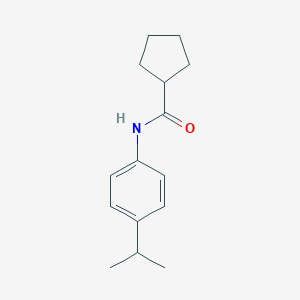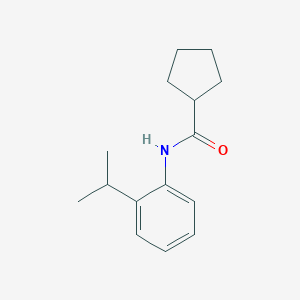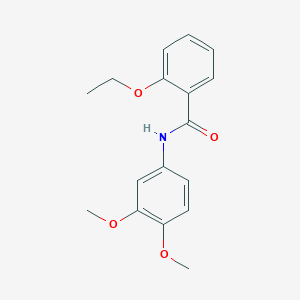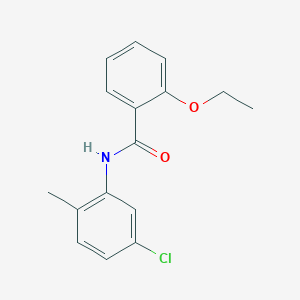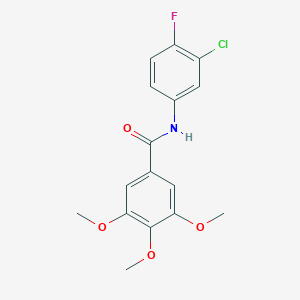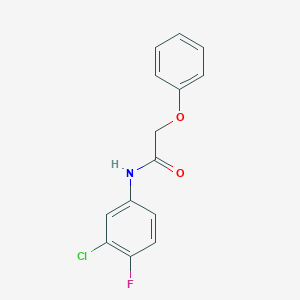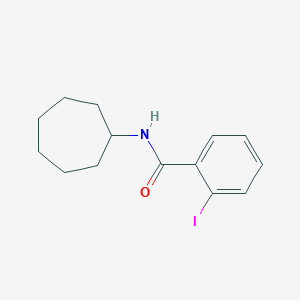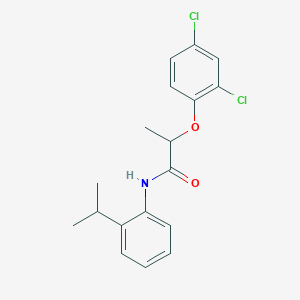![molecular formula C18H17NO5 B291723 Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)
Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate, also known as DMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is its use as a fluorescent probe for imaging biological systems. Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate has been shown to have high photostability and brightness, making it an ideal candidate for use in fluorescence microscopy. Additionally, Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and polymers.
作用機序
The mechanism of action of Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate is not fully understood, but it is believed to function as a photoactivatable fluorophore. Upon excitation with light, Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate undergoes a chemical transformation that results in the emission of fluorescence. This process is reversible, allowing for repeated imaging of biological systems over time.
Biochemical and Physiological Effects
Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate has low toxicity and is not known to have any significant physiological effects. However, it should be handled with care due to its potential to cause skin and eye irritation.
実験室実験の利点と制限
One of the main advantages of using Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate in lab experiments is its high photostability and brightness, which allows for long-term imaging of biological systems. Additionally, Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate is relatively easy to synthesize and can be modified to incorporate various functional groups for specific applications. However, one limitation of using Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate is its limited solubility in aqueous solutions, which can limit its use in certain biological applications.
将来の方向性
There are numerous future directions for research involving Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate. One area of interest is the development of new synthetic methods for Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate that improve its solubility and allow for more efficient synthesis. Additionally, researchers are exploring the use of Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate in new applications, such as drug delivery and sensing. Finally, there is potential for the development of new photoactivatable fluorophores based on the structure of Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate, which could have even greater photostability and brightness than the current compound.
合成法
Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate can be synthesized through a multi-step process, which involves the reaction of terephthalic acid with thionyl chloride to form terephthalic acid chloride. This intermediate is then reacted with N-methylanthranilic acid to form N-methylanthraniloyl chloride, which is further reacted with dimethylamine to produce Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate. The synthesis of Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate requires careful handling of hazardous chemicals and should only be performed by trained professionals in a laboratory setting.
特性
分子式 |
C18H17NO5 |
|---|---|
分子量 |
327.3 g/mol |
IUPAC名 |
dimethyl 2-[(3-methylbenzoyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H17NO5/c1-11-5-4-6-12(9-11)16(20)19-15-10-13(17(21)23-2)7-8-14(15)18(22)24-3/h4-10H,1-3H3,(H,19,20) |
InChIキー |
GPVJJZFKZWMULI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




